molecular formula C11H16ClN5O2 B1439902 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride CAS No. 1220034-06-9

4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride

Cat. No. B1439902
M. Wt: 285.73 g/mol
InChI Key: NNPWAPLCKFFJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride” is a derivative of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine . It is a solid compound .


Molecular Structure Analysis

The molecular structure of the parent compound, 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine, includes a pyrazolo[4,3-c]pyridine core with four hydrogen atoms attached to the pyrazole ring and three hydrogen atoms attached to the pyridine ring . The exact structure of “4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride” would require additional information or computational analysis for accurate determination.


Physical And Chemical Properties Analysis

The parent compound, 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine, is a solid at room temperature . It has a molecular weight of 123.16 . The compound has a density of 1.2±0.1 g/cm³, a boiling point of 331.7±32.0 °C at 760 mmHg, and a flash point of 154.4±25.1 °C .

Scientific Research Applications

  • Synthesis of Novel Heterocyclic Compounds : A study by Karthikeyan, Vijayakumar, and Sarveswari (2014) involved the synthesis of 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides, which were converted into 4,5,6,7-tetrahydro-4,6-diphenyl-2H-pyrazolo[4,3-c]pyridine-3-ols. This research demonstrates the compound's utility in creating novel fused heterobicycles (P. Karthikeyan et al., 2014).

  • In Vitro Receptor Binding Assays : A study by Guca (2014) investigated the synthesis of pyrazolo[1,5-α]pyridines and their in vitro receptor binding assays. This research suggests potential applications in understanding and modulating receptor interactions, particularly dopamine receptors (Li Guca, 2014).

  • Potential Antibacterial Applications : Bildirici, Şener, and Tozlu (2007) explored derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, a related compound, for their antibacterial activities against Gram-positive and Gram-negative bacteria. This suggests the possibility of exploring the antibacterial properties of similar compounds (Ishak Bildirici et al., 2007).

  • Structure and Stability Analysis : A study by Buzykin et al. (2014) on tautomerism of aza cycles, including a compound similar to 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride, provided insights into the structural and stability aspects of such compounds. Understanding these properties is crucial for their potential applications in various fields (B. I. Buzykin et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2.ClH/c17-9-6-16(4-3-13-9)11(18)10-7-5-12-2-1-8(7)14-15-10;/h12H,1-6H2,(H,13,17)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPWAPLCKFFJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C(=O)N3CCNC(=O)C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride
Reactant of Route 3
4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride
Reactant of Route 4
4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride
Reactant of Route 6
4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.